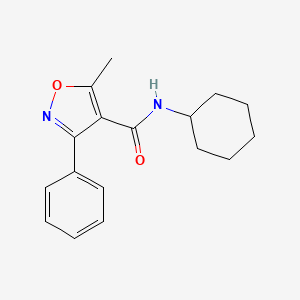

N-cyclohexyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Description

N-cyclohexyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a phenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. The cyclohexyl group on the amide nitrogen distinguishes it from structurally related analogs.

Properties

IUPAC Name |

N-cyclohexyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12-15(17(20)18-14-10-6-3-7-11-14)16(19-21-12)13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVKUNLARYWIKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-cyclohexyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-cyclohexyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

- Structure : Differs by an additional ethyl group on the amide nitrogen.

- Molecular Formula : C₁₉H₂₄N₂O₂

- Molecular Weight : 312.406

- Key Differences: The ethyl group increases steric hindrance and may alter conformational flexibility compared to the monosubstituted cyclohexyl analog. This could influence solubility and pharmacokinetic properties .

MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide)

- Structure: Features a benzylamide group (4-methylphenyl) and an amino substituent on the oxazole ring.

Substitutions on the Phenyl Rings

N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

- Structure : Contains chlorine atoms on both the amide-attached phenyl (5-chloro-2-methyl) and the oxazole-linked phenyl (2-chloro).

- This may improve blood-brain barrier penetration but could also elevate toxicity risks .

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-methyl-5-phenyl-1,2-oxazole-4-carboxamide

- Structure : Incorporates a benzoxazole moiety on the phenyl ring.

- Molecular Formula : C₂₄H₁₇N₃O₃

- Molecular Weight : 395.41

- Key Differences : The benzoxazole group introduces π-stacking capability and additional hydrogen-bond acceptors, which may enhance target affinity but reduce solubility due to increased molecular weight and rigidity .

Modifications on the Oxazole Core

N-(4-Acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

- Structure : Substitutes the oxazole’s 5-methyl group with a 4-acetylphenyl carboxamide.

Structural and Functional Analysis Table

Key Observations

- Lipophilicity: Chlorinated analogs (e.g., ) exhibit higher logP values, whereas polar groups (e.g., acetyl in , amino in ) reduce lipophilicity.

- Bioactivity: The benzylamide and amino groups in MO5 correlate with immunosuppression, suggesting that substitutions on the oxazole core and amide nitrogen critically modulate biological activity.

- Steric Effects : Bulkier groups (e.g., cyclohexyl in , benzoxazole in ) may enhance target selectivity but could limit solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.